Flavacol

Description

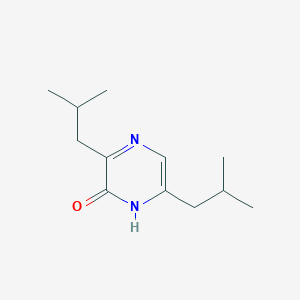

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(2-methylpropyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRKEKHAYEACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=C(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299001 | |

| Record name | FLAVACOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-98-7 | |

| Record name | 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FLAVACOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLAVACOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deconstructing Flavacol: A Technical Guide to its Core Components for Food Science Research

Abstract

Flavacol, the seasoning salt synonymous with the quintessential movie theater popcorn experience, presents a fascinating subject for food science research. Its deceptively simple ingredient list belies a carefully engineered formulation designed for optimal flavor dispersion, visual appeal, and aroma. This technical guide provides an in-depth characterization of this compound's core components: a specialized fine flake salt, the signature artificial butter flavor, and certified color additives. We will explore the chemical nature of these components and present detailed, field-proven analytical methodologies for their qualitative and quantitative analysis. This document is intended for researchers, quality assurance professionals, and product developers seeking a comprehensive understanding of this iconic seasoning.

Introduction: The Science Behind the "Secret Ingredient"

For decades, this compound has been a staple in the concession industry, imparting a distinct savory and buttery profile to popcorn.[1] Its effectiveness stems from the synergistic combination of its ingredients and their unique physical properties. A thorough understanding of these components is critical for applications ranging from competitive product development and quality control to sensory analysis and regulatory compliance.

The primary components of this compound are:

-

Sodium Chloride (Salt): Unlike standard granulated salt, this compound utilizes finely milled salt flakes.[2][3] This proprietary process increases the surface area of the salt, allowing for superior adherence to the irregular surface of popped corn.[3]

-

Artificial Butter Flavor: The characteristic buttery aroma and taste are primarily attributed to the presence of diacetyl (2,3-butanedione).[4] This volatile organic compound is a key component of many artificial butter flavorings.

-

Color Additives: The vibrant yellow hue of this compound is achieved through the inclusion of two certified food dyes: FD&C Yellow #5 (Tartrazine) and FD&C Yellow #6 (Sunset Yellow FCF).[5][6][7][8][9]

This guide will provide a systematic approach to the analytical characterization of each of these components, enabling researchers to deconstruct and understand the formulation of this popular seasoning.

Analytical Methodologies for Component Characterization

A multi-faceted analytical approach is required to accurately identify and quantify the components of this compound. The following sections detail robust methodologies for each key ingredient.

Characterization of Sodium Chloride

While the chemical identity of the salt is straightforward (NaCl), its physical form and purity are of interest.

2.1.1. Morphological Analysis via Microscopy

A simple yet effective method for visualizing the unique physical structure of the salt in this compound is light microscopy.

Experimental Protocol:

-

Disperse a small amount of this compound onto a microscope slide.

-

Observe under a light microscope at various magnifications (e.g., 40x, 100x).

-

Compare the observed morphology to that of standard granulated table salt. The fine, flake-like structure of the this compound salt should be readily apparent.

2.1.2. Quantification of Chloride by Titration

A classic and reliable method for determining the salt content is through argentometric titration, specifically Mohr's method.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1.0 g of this compound and dissolve it in 100 mL of deionized water to create a stock solution.

-

Titration:

-

Pipette 10 mL of the stock solution into a 250 mL Erlenmeyer flask.

-

Add 1 mL of 5% potassium chromate solution as an indicator.

-

Titrate with a standardized 0.1 M silver nitrate solution until the first persistent reddish-brown precipitate is observed.

-

-

Calculation: The percentage of NaCl can be calculated using the stoichiometry of the reaction.

Analysis of Artificial Butter Flavor: Diacetyl

The volatile nature of diacetyl necessitates the use of gas chromatography for accurate analysis.

2.2.1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the preferred method for the analysis of volatile compounds in a solid matrix, as it minimizes sample preparation and reduces the risk of analyte loss.

Principle: The sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas. This gas is then injected into the GC-MS for separation and identification.

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed amount of this compound (e.g., 1.0 g) into a headspace vial and seal.

-

Incubation: Incubate the vial at an elevated temperature (e.g., 80°C) for a set time to ensure the equilibration of volatile compounds in the headspace.

-

Injection: An automated headspace sampler injects a known volume of the headspace gas into the GC inlet.

-

GC Separation: The volatile compounds are separated on a capillary column (a polar column such as a WAX phase is recommended for carbonyl compounds like diacetyl).

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides both quantification and mass spectral data for confident identification.

-

Quantification: A calibration curve is generated using external standards of diacetyl to quantify its concentration in the this compound sample.

Workflow for HS-GC-MS Analysis of Diacetyl:

Caption: Workflow for the analysis of diacetyl in this compound by HS-GC-MS.

Identification and Quantification of Color Additives

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the standard method for the analysis of synthetic food dyes.

2.3.1. Reversed-Phase HPLC with UV-Vis Detection

This method separates the dyes based on their polarity, allowing for their individual quantification.

Experimental Protocol:

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound by dissolving a known weight in a suitable solvent (e.g., water/methanol mixture).

-

Prepare a series of calibration standards of FD&C Yellow #5 and FD&C Yellow #6 from certified reference materials.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector set to the maximum absorbance wavelengths for FD&C Yellow #5 (approximately 425 nm) and FD&C Yellow #6 (approximately 480 nm).

-

-

Analysis:

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the peaks for each dye based on their retention times compared to the standards.

-

Quantify the amount of each dye in the sample by constructing a calibration curve of peak area versus concentration.

-

Data Summary Table for this compound Components:

| Component | Analytical Technique | Key Parameters | Purpose |

| Sodium Chloride | Argentometric Titration | 0.1 M AgNO₃, K₂CrO₄ indicator | Quantification of salt content |

| Diacetyl | HS-GC-MS | WAX capillary column, Mass Spec detection | Identification and quantification of the primary butter flavor compound |

| FD&C Yellow #5 | HPLC-UV-Vis | C18 column, Detection at ~425 nm | Identification and quantification of the color additive |

| FD&C Yellow #6 | HPLC-UV-Vis | C18 column, Detection at ~480 nm | Identification and quantification of the color additive |

Implications for Food Science Research and Development

The characterization of this compound's components provides valuable data for several areas of food science:

-

Quality Control and Assurance: The methodologies described herein can be used to establish quality control parameters for both incoming raw materials and the final product, ensuring batch-to-batch consistency.

-

Product Development: A thorough understanding of the key flavor and color components of this compound can inform the development of new seasoning blends, including "clean label" or reduced-sodium formulations.

-

Sensory Science: By accurately quantifying the levels of diacetyl and salt, researchers can conduct sensory panel studies to investigate the impact of these components on flavor perception and consumer acceptance.

-

Regulatory Compliance: The accurate measurement of certified color additives is essential for ensuring compliance with food labeling regulations in various jurisdictions.

Conclusion

This compound, while a seemingly straightforward product, is a well-designed food additive whose functionality is dependent on the specific chemical and physical properties of its components. The analytical techniques outlined in this guide—titrimetry, headspace gas chromatography-mass spectrometry, and high-performance liquid chromatography—provide a comprehensive framework for the complete characterization of this iconic seasoning. By employing these methods, food scientists can gain valuable insights into the composition of this compound, enabling them to innovate and ensure the quality and safety of their own products.

References

- 1. Popcorn seasoning - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. shop.gmpopcorn.com [shop.gmpopcorn.com]

- 4. parade.com [parade.com]

- 5. Firehouse Flavors [firehousepantrystore.com]

- 6. quora.com [quora.com]

- 7. popcornsupply.com [popcornsupply.com]

- 8. Gourmet Popcorn | Flavored Popcorn | Popcorn Wagon Frankenmuth MI [popcornwagonfrankenmuth.com]

- 9. spoonfulapp.com [spoonfulapp.com]

The Analytical Chemist's Guide to Artificial Butter Flavoring: Composition, Analysis, and Safety Considerations

An In-depth Technical Guide for Researchers and Scientists

Artificial butter flavoring, a ubiquitous ingredient in modern food manufacturing, imparts a desirable buttery taste and aroma to a vast array of products, from microwave popcorn and baked goods to margarines and candies.[1][2] While seemingly simple, this flavoring is a complex mixture of volatile organic compounds, with a chemical profile that has significant implications for sensory science, quality control, and occupational health. This technical guide provides a comprehensive analysis of the chemical composition of artificial butter flavoring, detailed methodologies for its characterization, and an exploration of the associated toxicological and regulatory landscape.

Part 1: The Core Components of Buttery Aroma

The characteristic flavor of butter, both natural and artificial, is not derived from a single molecule but rather a synergistic blend of several key compounds. The most prominent of these are the vicinal diketones: diacetyl and acetylpropionyl, along with the related compound, acetoin.[1][3]

-

Diacetyl (2,3-butanedione): With the chemical formula (CH₃CO)₂, diacetyl is a yellow liquid that possesses an intense buttery flavor.[4] It is a naturally occurring compound in many fermented products such as butter, cheese, and alcoholic beverages.[4][5] In artificial flavorings, it is typically synthesized chemically.[3][6] While central to the buttery taste, diacetyl is also a compound of significant toxicological concern, particularly in occupational settings.[7][8]

-

Acetoin (3-hydroxy-2-butanone): Closely related to diacetyl, acetoin also contributes to the buttery aroma and is a natural component of butter.[5] It is often found alongside diacetyl in both natural and artificial butter flavorings.[5][9]

-

Acetylpropionyl (2,3-pentanedione): This compound is structurally similar to diacetyl and is also used to create a buttery flavor profile.[1][10] Following concerns about the health effects of diacetyl, acetylpropionyl has been used as a substitute in some formulations.[7] However, studies have indicated that it may pose similar respiratory hazards.[5]

The interplay and relative concentrations of these compounds are crucial in defining the final sensory experience of the butter flavoring.

Part 2: Analytical Characterization: A Deep Dive into GC-MS

The volatile nature of the key components in artificial butter flavoring makes Gas Chromatography-Mass Spectrometry (GC-MS) the analytical technique of choice for their separation, identification, and quantification.[11][12] The high sensitivity and specificity of GC-MS allow for the detection of trace amounts of these compounds in complex food matrices.[12]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol outlines a robust and widely used method for the analysis of diacetyl, acetoin, and acetylpropionyl in a food matrix such as butter or margarine.

1. Sample Preparation (HS-SPME):

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is both rapid and efficient for extracting volatile and semi-volatile compounds.[11] The headspace approach is particularly suitable for complex matrices like butter, as it minimizes interference from non-volatile components.[11]

-

Objective: To extract volatile flavor compounds from the sample matrix and concentrate them onto an SPME fiber.

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic crimp caps

-

Heating block or water bath with temperature control

-

Analytical balance

-

-

Procedure:

-

Accurately weigh 1-5 grams of the homogenized butter or margarine sample into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated diacetyl-d6 or 2,3-hexanedione) to the vial.

-

Immediately seal the vial with a magnetic crimp cap.

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatile compounds into the headspace.[1][5]

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the analytes onto the fiber coating.[1] The extraction time and temperature should be optimized for the specific matrix and analytes of interest.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate the extracted volatile compounds and identify and quantify them based on their mass spectra and retention times.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Parameters:

-

Injector: Splitless mode, Temperature: 250°C.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 230-250°C, held for 5-10 minutes. This program should be optimized for the specific analytes and column.

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley) and by comparing their retention times with those of pure standards.

-

Quantification: The concentration of each analyte is determined by creating a calibration curve using standards of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.[3]

Workflow and Data Visualization

The following diagrams illustrate the key chemical structures and the analytical workflow.

Part 3: Toxicological Profile and Regulatory Status

The analysis of artificial butter flavoring extends beyond sensory and quality control into the realm of public health and safety.

The Health Risks of Diacetyl

Chronic inhalation exposure to high concentrations of diacetyl fumes has been causally linked to a severe and irreversible lung disease known as bronchiolitis obliterans, colloquially termed "popcorn lung".[1][4] This condition was first identified in workers in microwave popcorn manufacturing facilities.[1] The disease is characterized by inflammation and fibrosis of the small airways, leading to severe respiratory distress.[4] While the risk to consumers from ingesting diacetyl in food is generally considered low, the occupational hazard is significant and has led to increased scrutiny and regulation.[2]

Regulatory Landscape

Regulatory bodies have taken different approaches to managing the risks associated with diacetyl.

-

United States: The U.S. Food and Drug Administration (FDA) lists diacetyl as Generally Recognized as Safe (GRAS) for use as a flavoring agent in food.[2] However, the National Institute for Occupational Safety and Health (NIOSH) has established recommended exposure limits for diacetyl in the workplace to protect workers from respiratory disease.

-

European Union: The European Commission also permits the use of diacetyl as a flavoring substance in all EU states.[1]

-

Industry Response: In response to public concern and litigation, many food manufacturers have voluntarily removed diacetyl from their products or sought safer alternatives.[7]

Quantitative Data Summary

The following table summarizes the key chemical components of artificial butter flavoring, their typical concentrations, and sensory thresholds.

| Compound | Chemical Formula | Typical Concentration Range in Butter (µg/g) | Odor Threshold in Water (ppb) | Flavor Profile |

| Diacetyl | (CH₃CO)₂ | 0.1 - 4.0 | 0.02 - 0.2 | Intensely buttery, creamy |

| Acetoin | C₄H₈O₂ | 1 - 20 | 150 | Mildly buttery, creamy |

| Acetylpropionyl | C₅H₈O₂ | Varies | ~0.1 | Buttery, caramel-like |

Note: Concentrations can vary significantly depending on the specific product and manufacturing process.

Conclusion

The chemical composition of artificial butter flavoring is a fascinating and complex field of study with significant implications for the food industry and public health. A thorough understanding of its key components—diacetyl, acetoin, and acetylpropionyl—is essential for ensuring product quality, sensory appeal, and consumer and worker safety. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide the necessary tools for researchers and scientists to accurately characterize these flavorings and contribute to a safer and more transparent food supply chain. Continued research into the toxicology of these compounds and the development of safer alternatives will remain a critical area of focus for the future.

References

- 1. researchgate.net [researchgate.net]

- 2. sciensano.be [sciensano.be]

- 3. Analysis of diacetyl in wine using solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of solid-phase microextraction and purge-and-trap methods for the analysis of the volatile fraction of butter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. agilent.com [agilent.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of FD&C Yellow #5 and #6 in Food Matrices

<

Introduction: The Colorful World of Food Additives

Synthetic colorants are integral to the modern food industry, restoring color lost during processing and ensuring the visual appeal and uniformity of products.[1][2] Among the most prevalent are FD&C Yellow #5, also known as Tartrazine (E102), and FD&C Yellow #6, or Sunset Yellow FCF (E110).[3][4] These azo dyes are widely used in a variety of foodstuffs, including beverages, candies, and desserts.[3][5] However, their use is strictly regulated by bodies such as the U.S. Food and Drug Administration (FDA) due to potential health concerns, including allergic reactions in some individuals.[4][6][7] Consequently, accurate and reliable analytical methods are paramount for ensuring food safety and regulatory compliance.[3][8]

This technical guide provides a comprehensive overview of the spectroscopic analysis of FD&C Yellow #5 and #6 in various food matrices. We will delve into the core principles of spectroscopic techniques, detail robust sample preparation protocols, and explore both traditional and advanced analytical methodologies. The focus will be on providing not just the "how," but also the critical "why" behind experimental choices, empowering researchers and quality control professionals with the knowledge to develop and validate their own effective analytical workflows.

Section 1: The Foundation - Understanding the Analytes and the Matrix

A successful analysis hinges on a thorough understanding of both the target analytes and the complex environment in which they exist—the food matrix.

Chemical and Spectroscopic Properties of FD&C Yellow #5 and #6

FD&C Yellow #5 (Tartrazine) and FD&C Yellow #6 (Sunset Yellow) are water-soluble azo dyes.[9][10] Their chemical structures, containing conjugated systems of double bonds, are responsible for their ability to absorb light in the visible region of the electromagnetic spectrum, which gives them their characteristic colors.[11]

| Property | FD&C Yellow #5 (Tartrazine) | FD&C Yellow #6 (Sunset Yellow) |

| Chemical Name | Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazole-3-carboxylate | Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate |

| C.I. Number | 19140 | 15985 |

| E Number | E102 | E110 |

| λmax (in water) | ~427 nm[12] | ~483 nm[12] |

| Appearance | Light orange-yellow powder | Reddish-yellow powder |

Table 1: Key Properties of FD&C Yellow #5 and #6.

The distinct maximum absorbance wavelengths (λmax) for Tartrazine and Sunset Yellow form the basis for their spectrophotometric quantification.[12] However, their spectra can overlap, especially in mixtures, necessitating more advanced analytical approaches.[5][9]

The Challenge of the Food Matrix

Food matrices are inherently complex, composed of a wide array of components such as proteins, fats, carbohydrates, and natural pigments. These components can interfere with the spectroscopic analysis of food dyes in several ways:

-

Spectral Interference: Natural pigments, such as carotenoids and anthocyanins, can have absorbance spectra that overlap with those of the target dyes, leading to inaccurate quantification.[10]

-

Matrix Effects: Interactions between the dyes and matrix components can alter the spectroscopic properties of the dyes.[13] This can lead to either suppression or enhancement of the analytical signal.

-

Physical Obstruction: The physical properties of the food matrix (e.g., viscosity, turbidity) can scatter light and interfere with spectrophotometric measurements.[14]

Therefore, effective sample preparation is a critical and often the most challenging step in the analytical workflow.

Section 2: The Crucial First Step - Sample Preparation and Extraction

The primary goal of sample preparation is to isolate the target dyes from the interfering matrix components and to present them in a form suitable for spectroscopic analysis. The choice of extraction method is highly dependent on the nature of the food matrix.

General Workflow for Sample Preparation

The following diagram illustrates a generalized workflow for the extraction of FD&C Yellow #5 and #6 from food samples.

A generalized workflow for the extraction of food dyes.

Detailed Protocols for Different Food Matrices

2.2.1 Liquid Samples (e.g., Beverages, Juices)

For clear liquid samples, minimal preparation may be required. However, for beverages containing pulp or other suspended solids, a centrifugation or filtration step is necessary.

Protocol: Direct Analysis of Clear Beverages

-

Degassing: For carbonated beverages, degas the sample by sonication for approximately 15 minutes.[5]

-

Dilution: If the color is intense, dilute an appropriate aliquot of the sample with deionized water to bring the absorbance within the linear range of the spectrophotometer.

-

Analysis: Proceed directly to spectroscopic analysis.

Protocol: Extraction from Pulpy Juices

-

Centrifugation: Transfer a known volume of the juice sample to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.[5]

-

Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Analysis: The clarified filtrate is now ready for spectroscopic analysis.

2.2.2 Solid and Semi-Solid Samples (e.g., Candies, Jams, Baked Goods)

Solid and semi-solid samples require more extensive extraction procedures to liberate the dyes from the complex matrix.

Protocol: Extraction from Hard Candies

-

Dissolution: Weigh a representative portion of the crushed candy and dissolve it in a known volume of warm deionized water with stirring.

-

Filtration: Once fully dissolved, filter the solution to remove any insoluble components.

-

Analysis: The resulting solution can then be analyzed.

Protocol: Solid-Phase Extraction (SPE) for Complex Matrices

Solid-phase extraction is a powerful technique for cleaning up extracts from complex matrices like jams, baked goods, and dairy products.[8][15] A C18 cartridge is commonly used for the retention of the dyes.[16]

-

Sample Pre-treatment: Homogenize a known weight of the sample. For high-fat samples, a defatting step with a non-polar solvent may be necessary.[15]

-

Extraction: Extract the homogenized sample with a suitable solvent, often a mixture of water and an organic modifier like methanol or acetonitrile.[17]

-

SPE Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the sample extract onto the conditioned SPE cartridge. The dyes will be retained on the stationary phase.

-

Washing: Wash the cartridge with deionized water to remove unretained, water-soluble matrix components.

-

Elution: Elute the retained dyes with a small volume of a suitable solvent, such as methanol or an acidified or ammoniated organic solvent.[15]

-

Analysis: The purified eluate is then ready for spectroscopic analysis.

Section 3: Spectroscopic Techniques for Quantification

Several spectroscopic techniques can be employed for the analysis of FD&C Yellow #5 and #6. The choice of method depends on the complexity of the sample, the required sensitivity, and the available instrumentation.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of food dyes.[5][14] It is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[11]

3.1.1 Single-Component Analysis

When only one of the dyes is present in a sample, its concentration can be determined by measuring the absorbance at its λmax and using a calibration curve prepared from standards of known concentrations.[14]

3.1.2 Simultaneous Determination of Mixtures

The overlapping spectra of Tartrazine and Sunset Yellow make their simultaneous determination challenging using simple spectrophotometry.[5] However, several approaches can be employed:

-

Simultaneous Equations (Vierordt's Method): This method involves measuring the absorbance of the mixture at the λmax of each component and solving a set of simultaneous equations.[12]

-

Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. This can help to resolve overlapping peaks and eliminate background interference.[5][16]

Protocol: Simultaneous Determination by UV-Vis Spectrophotometry

-

Standard Preparation: Prepare a series of standard solutions of pure FD&C Yellow #5 and FD&C Yellow #6 of known concentrations in deionized water.[12]

-

Spectral Scans: Obtain the UV-Vis absorption spectra of all standard solutions from 350 to 600 nm.[11]

-

Calibration Curves: Construct calibration curves for each dye at its λmax by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the prepared sample extract at the λmax of both dyes.

-

Calculation: Use the simultaneous equations derived from the calibration data or a derivative spectrophotometry method to calculate the concentration of each dye in the sample.

Fluorescence Spectroscopy

Some food dyes, including Tartrazine and Sunset Yellow, exhibit fluorescence, which can be exploited for their analysis.[18][19] Fluorescence spectroscopy is often more sensitive and selective than absorbance spectrophotometry.

Tartrazine has a fluorescence emission peak at approximately 569 nm, while Sunset Yellow's peak is around 576 nm.[20][21] Although their fluorescence spectra also overlap, the use of chemometric techniques like radial basis function neural networks can help to distinguish them.[20][21]

Key Parameters for Fluorescence Analysis:

| Dye | Excitation Wavelength Range | Optimal Excitation Wavelength | Emission Wavelength Peak |

| FD&C Yellow #5 (Tartrazine) | 280-380 nm[19] | 315 nm[19] | 565 nm[18][19] |

| FD&C Yellow #6 (Sunset Yellow) | 310-410 nm[19] | 348 nm[19] | 592 nm[18][19] |

Table 2: Fluorescence Properties of FD&C Yellow #5 and #6.

Hyphenated Chromatographic Techniques

For the most complex matrices and for achieving the lowest detection limits, hyphenated chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides excellent separation and sensitive detection.[3][8]

3.3.1 HPLC-DAD

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[22] The DAD detector acquires the entire UV-Vis spectrum of the eluting components, providing both quantitative and qualitative information. This allows for the unambiguous identification of the dyes by comparing their retention times and spectra with those of known standards.[8][23]

Typical HPLC-DAD Parameters:

-

Column: C18 reverse-phase column[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[3][17]

-

Detection: Diode array detector monitoring at the λmax of the target dyes.[3]

A simplified workflow for HPLC-DAD analysis.

Section 4: Method Validation and Quality Control

For any analytical method to be considered reliable, it must be properly validated. Method validation ensures that the method is fit for its intended purpose. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[12]

-

Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.[24][25]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[25]

-

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.[3][12]

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][12]

-

Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[12]

Conclusion: Ensuring the Safety and Quality of Our Food

The spectroscopic analysis of FD&C Yellow #5 and #6 in food matrices is a critical component of food safety and quality control. While simple and rapid methods like UV-Vis spectrophotometry are suitable for routine screening, more sophisticated techniques like HPLC-DAD are necessary for complex samples and for regulatory purposes. A thorough understanding of the chemical properties of the dyes, the complexities of the food matrix, and the principles of the analytical techniques are all essential for obtaining accurate and reliable results. By implementing robust and validated analytical methods, we can ensure that the foods we consume are not only appealing but also safe.

References

- 1. foodsciencejournal.com [foodsciencejournal.com]

- 2. fda.gov [fda.gov]

- 3. Determination of Sunset Yellow and Tartrazine in Food Samples by Combining Ionic Liquid-Based Aqueous Two-Phase System with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 7. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 8. Validation of an analytical method for determination of eight food dyes in beverage and fruit roll-ups by ion-pair HPLC-DAD [j.skums.ac.ir]

- 9. analysis.rs [analysis.rs]

- 10. d-nb.info [d-nb.info]

- 11. edu.rsc.org [edu.rsc.org]

- 12. ajpamc.com [ajpamc.com]

- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. fda.gov [fda.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [Fluorescence spectroscopy study of synthetic food colors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of tartrazine and sunset yellow by fluorescence spectroscopy combined with radial basis function neural network [opg.optica.org]

- 21. researchgate.net [researchgate.net]

- 22. chem-matters.weebly.com [chem-matters.weebly.com]

- 23. researchgate.net [researchgate.net]

- 24. Simultaneous determination of sunset yellow and tartrazine in real samples on an n-butylamine-graphite/polyaminophenol composite electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sid.ir [sid.ir]

An In-depth Technical Guide to the Toxicological Profile of Diacetyl in Food Additives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl (2,3-butanedione), a naturally occurring α-dicarbonyl compound, is widely utilized as a food additive to impart a characteristic buttery flavor and aroma. While generally recognized as safe (GRAS) for ingestion by regulatory bodies such as the U.S. Food and Drug Administration (FDA), significant toxicological concerns have emerged regarding its inhalation.[1][2] Occupational exposures to high concentrations of diacetyl vapor have been linked to severe, irreversible lung disease, most notably bronchiolitis obliterans.[3][4][5] This guide provides a comprehensive technical overview of the toxicological profile of diacetyl, synthesizing current knowledge on its chemistry, toxicokinetics, mechanisms of toxicity, and the regulatory landscape. We delve into the molecular interactions of diacetyl with cellular components, explore the signaling pathways implicated in its pathogenesis, and present detailed experimental protocols for its toxicological assessment.

Introduction: The Dichotomy of Diacetyl

Diacetyl is a volatile organic compound that is a natural byproduct of fermentation and is found in various foods and beverages, including butter, cheese, and coffee.[2][6][7] Its desirable sensory properties have led to its extensive use as a flavoring agent in a wide array of products, from microwave popcorn to baked goods.[1][8] The FDA has classified diacetyl as GRAS under 21 CFR 184.1278 for use in food.[9]

However, the primary route of exposure in occupational settings is inhalation, which presents a starkly different toxicological profile.[3][4] Reports of severe lung disease in workers at microwave popcorn and flavoring manufacturing plants in the early 2000s brought the inhalation toxicity of diacetyl to the forefront of occupational health.[1][3][5] This has led to extensive research into its respiratory effects and the establishment of recommended exposure limits (RELs) by agencies like the National Institute for Occupational Safety and Health (NIOSH).[4][10][11][12]

Physicochemical Properties and Toxicokinetics

Diacetyl's high reactivity is attributed to its vicinal dicarbonyl groups, which are strong electrophiles.[7] This reactivity is central to its mechanism of toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Absorption: Diacetyl is readily absorbed through the respiratory tract upon inhalation.[13] Its water solubility facilitates its uptake by the moist surfaces of the respiratory epithelium.[13]

-

Distribution: Following absorption, diacetyl can be distributed systemically. Studies have shown that it can cross the in vitro blood-brain barrier.[1]

-

Metabolism: The primary metabolic pathway for diacetyl is reduction to the less reactive α-hydroxyketone, acetoin, by dicarbonyl/L-xylulose reductase (Dcxr).[14]

-

Excretion: Metabolites of diacetyl are primarily excreted in the urine.

Mechanisms of Toxicity

The toxicity of diacetyl is multifaceted, involving direct cellular damage and the induction of inflammatory and fibrotic responses. The respiratory epithelium is the primary target of inhaled diacetyl.[15][16]

Covalent Modification of Proteins

The electrophilic nature of diacetyl's dicarbonyl groups allows it to react with nucleophilic residues on proteins, particularly the guanidinium group of arginine.[17][18][19][20] This covalent modification can alter protein structure and function, leading to cellular dysfunction and triggering immune responses.[1][17] The formation of diacetyl-protein adducts is a key initiating event in its toxicity.[17]

Induction of Ubiquitin Proteasome Stress

The accumulation of damaged and misfolded proteins due to diacetyl adduction can overwhelm the cell's protein degradation machinery, leading to ubiquitin proteasome stress.[21] This cellular stress response is a precursor to the development of bronchiolitis obliterans-like pathology in animal models.[21]

Inflammatory and Immune Responses

Diacetyl exposure triggers a robust inflammatory response in the airways. In vivo studies have demonstrated mixed, granulocytic lung inflammation with an increase in CD4+CD25+ T cells.[7] Diacetyl has also been shown to upregulate the expression of pro-inflammatory cytokines such as IL-6, CXCL2, and TNF-α.[14] Furthermore, diacetyl exposure can induce sterile inflammation, potentially through the activation of the NLRP3 inflammasome.[22]

Cilia Dysfunction and Impaired Host Defense

Recent studies have highlighted the detrimental effects of diacetyl on airway cilia. Exposure to diacetyl vapor leads to cilia loss and dysregulation of cilia-related genes.[22][23] This ciliary damage impairs mucociliary clearance, a critical defense mechanism of the respiratory tract, thereby increasing susceptibility to respiratory infections.[22][23][24]

Signaling Pathways Implicated in Diacetyl Toxicity

Several signaling pathways are activated in response to diacetyl-induced cellular stress and damage. Understanding these pathways is crucial for developing targeted therapeutic interventions.

Caption: Signaling pathways in diacetyl-induced respiratory toxicity.

Toxicological Studies: In Vitro and In Vivo Evidence

A substantial body of evidence from both in vitro and in vivo studies has elucidated the toxicological effects of diacetyl.

In Vitro Studies

In vitro models, particularly using primary human airway epithelial cells, have been instrumental in dissecting the cellular and molecular mechanisms of diacetyl toxicity.

| Study Type | Key Findings | Reference(s) |

| Epithelial Barrier Function | Decreased transepithelial resistance, compromising epithelial barrier integrity. | [1][15] |

| Cell Viability | Dose-dependent cytotoxicity in normal human bronchial epithelial cells. | [8][25] |

| Inflammatory Response | Upregulation of pro-inflammatory cytokines and chemokines. | [22] |

| Proteomics | Alterations in secreted proteins associated with matrix remodeling and EGFR signaling. | [26][27] |

In Vivo Studies

Animal models, primarily in rodents, have been crucial for understanding the pathogenesis of diacetyl-induced lung disease.

| Animal Model | Exposure Regimen | Key Pathological Findings | Reference(s) |

| Mice (C57BL/6) | Subacute (200-400 ppm, 5 days) | Necrotizing rhinitis, laryngitis, and bronchitis. | [28][29] |

| Mice (C57BL/6) | Subchronic (100 ppm, 12 weeks) | Peribronchial lymphocytic inflammation, epithelial atrophy. | [28][29] |

| Rats | Acute (up to 365 ppm, 6 hours) | Dose-dependent necrosuppurative rhinitis. | [1] |

| Rats | Repetitive (200 ppm, 5 days) | Mixed, granulocytic lung inflammation and development of bronchiolitis obliterans-like lesions. | [7][21] |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of diacetyl toxicity.

In Vitro Air-Liquid Interface (ALI) Exposure of Human Airway Epithelial Cells

This protocol allows for the exposure of cultured airway epithelial cells to diacetyl vapor, mimicking in vivo inhalation exposure.

Methodology:

-

Cell Culture: Culture primary human bronchial epithelial cells on permeable supports until fully differentiated at an air-liquid interface.

-

Exposure System: Place cell culture inserts into a sealed exposure chamber.

-

Vapor Generation: Generate diacetyl vapor by bubbling a carrier gas (e.g., nitrogen) through liquid diacetyl and dilute to the desired concentration.

-

Exposure: Expose the apical surface of the cells to the diacetyl vapor for a defined period (e.g., 6 hours).

-

Post-Exposure Analysis: Collect apical and basolateral media for secretome analysis (e.g., proteomics, cytokine arrays). Lyse cells for gene expression or protein analysis.

Caption: Workflow for in vitro air-liquid interface exposure.

Regulatory Landscape and Risk Assessment

The significant health risks associated with diacetyl inhalation have prompted regulatory action and the establishment of occupational exposure limits.

| Agency | Regulation/Recommendation | Value | Reference(s) |

| NIOSH | Recommended Exposure Limit (REL) - 8-hour TWA | 5 ppb | [10][11] |

| NIOSH | Short-Term Exposure Limit (STEL) - 15-minute | 25 ppb | [3][4][10][11] |

| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 0.010 ppm | [10] |

| ACGIH | Short-Term Exposure Limit (STEL) - 15-minute | 0.020 ppm | [10] |

| OSHA | No specific standard for diacetyl | - | [10] |

| FDA | Generally Recognized as Safe (GRAS) for ingestion | - | [1][2][9] |

| EFSA | No safety concern for use as a flavoring agent in food | - | [30] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ppb: parts per billion; ppm: parts per million

It is critical to note the distinction between the regulatory status for ingestion and inhalation. While considered safe for consumption, the data overwhelmingly supports the need for strict control of airborne diacetyl concentrations in occupational settings.[1][2]

Future Directions and Research Needs

Despite significant progress, several areas warrant further investigation:

-

Long-term, low-dose exposure effects: Most studies have focused on acute or sub-chronic high-dose exposures. The effects of long-term, low-level inhalation exposure, which may be more relevant to some consumer products, are not well understood.

-

Susceptibility factors: Identifying genetic or other factors that may predispose individuals to diacetyl-induced lung disease is a critical area for research.

-

Biomarkers of exposure and effect: The development of sensitive and specific biomarkers could aid in early detection and prevention of diacetyl-related lung disease.[14]

-

Toxicity of substitutes: As diacetyl is replaced by other flavoring agents (e.g., 2,3-pentanedione), it is imperative to thoroughly evaluate the toxicological profiles of these substitutes, as some have already raised similar health concerns.[3][4][10][12]

Conclusion

The toxicological profile of diacetyl is a tale of two distinct routes of exposure. While its use as an ingested food additive is not considered a safety concern at current levels, its inhalation poses a significant risk for severe and irreversible lung disease. The underlying mechanisms involve covalent protein modification, cellular stress, and the induction of inflammatory and fibrotic pathways. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo models, is essential for accurate risk assessment, the development of safer alternatives, and the protection of worker health. Continued research and vigilance are necessary to mitigate the risks associated with this widely used flavoring agent.

References

- 1. Models of Toxicity of Diacetyl and Alternative Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NIOSH Sets Recommended Exposure Limits for Diacetyl | Parker Poe [parkerpoe.com]

- 4. ishn.com [ishn.com]

- 5. journaljgeesi.com [journaljgeesi.com]

- 6. Diacetyl: occurrence, analysis, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. Flavorings-Related Lung Disease - Overview | Occupational Safety and Health Administration [osha.gov]

- 11. NIOSH Proposes RELs for Diacetyl and 2,3-Pentanedione: The agency recommends a recommended exposure limit of 5 ppb for diacetyl as a time-weighted average for up to 8 hours/day during a 40-hour work week and a short-term exposure limit of 25 parts per billion for a 15-minute time period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 13. femaflavor.org [femaflavor.org]

- 14. Diacetyl-induced respiratory and olfactory toxicity in mice: influence of ubiquitination, gender, and dicarbonyl/L-xylulose reductase gene knockout [stacks.cdc.gov]

- 15. Popcorn worker's lung: in vitro exposure to diacetyl, an ingredient in microwave popcorn butter flavoring, increases reactivity to methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reaction of the Butter Flavorant Diacetyl (2,3-Butanedione) with N-α-Acetylarginine: A Model for Epitope Formation with Pulmonary Proteins in the Etiology of Obliterative Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Diacetyl for blocking the histochemical reaction for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Repetitive diacetyl vapor exposure promotes ubiquitin proteasome stress and precedes bronchiolitis obliterans pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. E-cigarette and food flavoring diacetyl alters airway cell morphology, inflammatory and antiviral response, and susceptibility to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. urmc.rochester.edu [urmc.rochester.edu]

- 25. researchgate.net [researchgate.net]

- 26. The Diacetyl-Exposed Human Airway Epithelial Secretome: New Insights into Flavoring-Induced Airways Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Diacetyl-Exposed Human Airway Epithelial Secretome: New Insights into Flavoring-Induced Airways Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Respiratory toxicity of diacetyl in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Respiratory Toxicity of Diacetyl in C57BI/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

An In-depth Technical Guide to the Particle Size Distribution of Commercially Available Food-Grade Salt

Abstract

The particle size distribution (PSD) of food-grade salt is a critical, yet often overlooked, physical attribute that significantly influences its functional properties in various applications, from food processing and preservation to pharmaceutical formulations. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the characterization of commercially available food-grade salts. It delves into the intrinsic relationship between particle size and key performance indicators such as dissolution rate, flavor perception, bulk density, and blend uniformity. Detailed, field-proven methodologies for particle size analysis, including classical sieve analysis and modern laser diffraction techniques, are presented with an emphasis on the causality behind experimental choices. This guide is structured to serve as a self-validating system, empowering the reader with the expertise to select appropriate analytical techniques, execute them proficiently, and interpret the resulting data with confidence.

Introduction: More Than Just a Grain of Salt

In the realm of food science and pharmaceutical development, the physical characteristics of an excipient can be as crucial as its chemical composition. For sodium chloride (NaCl), or common salt, its particle size and the distribution of those sizes within a given population are paramount. The impact of PSD extends to a multitude of applications:

-

Flavor Perception and Dissolution Rate: The speed at which salt dissolves is directly related to its surface area. Finer particles, with a larger surface-area-to-volume ratio, dissolve more rapidly, leading to a quicker and more intense perception of saltiness.[1] This is a key consideration in the formulation of snacks, seasonings, and oral dosage forms where rapid flavor release or dissolution is desired.

-

Texture and Mouthfeel: In many food products, the particle size of salt contributes to the final texture.[2] Coarse salts can provide a crunchy texture, desirable in finishing salts for baked goods and confectionery, whereas finer salts are necessary for a smooth mouthfeel in products like creams and sauces.[2][3]

-

Processing and Handling: The bulk properties of salt powders, including flowability, compressibility, and bulk density, are heavily influenced by particle size.[4] Uniform, free-flowing salt crystals are essential for efficient and consistent processing in industrial settings, preventing issues like caking and ensuring accurate dosing.[5][6]

-

Blend Uniformity: In pharmaceutical and food supplement applications, achieving a homogenous blend of the active pharmaceutical ingredient (API) with excipients is critical for dosage uniformity. The particle size of the salt must be carefully selected to match that of the other components to avoid segregation of the mixture.[7]

This guide will explore the common types of commercially available food-grade salt, their characteristic particle size distributions, and the robust analytical techniques used to quantify these properties.

Types of Commercial Food-Grade Salt and Their Inherent Particle Characteristics

The method of production and subsequent processing are the primary determinants of a salt's final particle size and shape. The most common types of food-grade salt include:

-

Table Salt: Typically produced by vacuum evaporation of purified brine, table salt consists of fine, uniform cubic crystals.[8] To prevent caking and ensure flowability, anti-caking agents like calcium silicate are often added.[9] Some table salts are also iodized to prevent iodine deficiency.[9]

-

Kosher Salt: The term "kosher" refers to its use in the koshering process of meat, where its larger, coarser flakes are effective at drawing out moisture.[10] Kosher salt can be produced through vacuum evaporation followed by compaction into flakes, or through the Alberger process, which results in hollow, pyramidal crystals.[11] These unique shapes give it a lower bulk density compared to table salt.[12]

-

Sea Salt: As the name suggests, sea salt is obtained through the evaporation of seawater, either by solar evaporation or more industrial methods.[8][10] Its particle size can vary dramatically, from fine crystals to large, irregular flakes, depending on the harvesting and processing techniques.[10][13]

The following table summarizes the typical particle size characteristics of these common food-grade salts. It is important to note that these are general ranges, and significant variation can exist between different brands and even different batches from the same brand.

Table 1: Typical Particle Size Distribution of Commercial Food-Grade Salts

| Salt Type | Common Production Method | Typical Particle Shape | Typical Particle Size Range | D10 (µm) | D50 (µm) | D90 (µm) |

| Table Salt | Vacuum Evaporation | Uniform Cubes | 100 - 600 µm | ~150 | ~300 | ~500 |

| Kosher Salt (Flaked) | Compaction of Vacuum Salt | Irregular Flakes | 500 - 2000 µm | ~600 | ~1200 | ~1800 |

| Kosher Salt (Alberger Process) | Evaporation | Hollow Pyramids | 800 - 2500 µm | ~900 | ~1500 | ~2200 |

| Fine Sea Salt | Solar/Vacuum Evaporation | Irregular Crystals | 100 - 700 µm | ~180 | ~350 | ~600 |

| Coarse Sea Salt | Solar Evaporation | Large, Irregular Crystals | 1000 - 3000 µm | ~1200 | ~2000 | ~2800 |

| Maldon Sea Salt | Fractional Crystallization | Thin, Hollow Flakes | 125 - 10,000 µm | - | - | - |

| Pulverized Salt (e.g., Morton Extra Fine 325) | Mechanical Grinding | Fine, Irregular Fragments | < 45 µm | - | - | - |

Note: D10, D50, and D90 values are estimates based on available data and can vary significantly. D-values represent the particle diameter at which 10%, 50%, and 90% of the sample's mass or volume is smaller than, respectively.[14][15][16] The specification for Maldon Sea Salt indicates a very broad range, making typical D-values difficult to ascertain without direct measurement.[13][17] Morton Extra Fine 325 is defined by its ability to pass through a 325-mesh sieve, indicating the vast majority of particles are smaller than 45 µm.[18]

Methodologies for Particle Size Analysis

The selection of an appropriate analytical technique is contingent on the expected particle size range, the required level of detail, and the nature of the sample. For food-grade salt, sieve analysis and laser diffraction are the most commonly employed methods.

Sieve Analysis: The Classical Approach

Sieve analysis is a well-established and straightforward method for determining the particle size distribution of dry, free-flowing powders. It physically separates particles based on their size by passing them through a series of stacked sieves with progressively smaller mesh openings.

Causality Behind Experimental Choices:

-

Standardization: Adherence to standardized methods like ASTM C136 ensures reproducibility and allows for meaningful comparison of results across different laboratories and studies.[10][19][20][21][22]

-

Sample Representativeness: Obtaining a representative sample is the most critical step. Techniques like quartering or using a sample splitter are essential to reduce the bulk sample to a manageable and representative size for analysis.

-

Sieve Stack Selection: The choice of sieves should be tailored to the expected particle size range of the salt. A good selection will result in a reasonable amount of material being retained on each sieve, providing a well-defined distribution curve.

-

Sieving Time and Motion: The duration and type of agitation (manual or mechanical) are crucial for ensuring that all particles have an opportunity to pass through the sieve apertures. The endpoint is typically defined as the point where less than 1% of the material on a given sieve passes through after one minute of sieving.[10]

Experimental Protocol: Sieve Analysis of Food-Grade Salt (Adapted from ASTM C136)

-

Sample Preparation:

-

Obtain a representative sample of the salt according to a standard sampling procedure.

-

Dry the sample to a constant weight in an oven at 110 ± 5°C to remove any surface moisture that could cause particle agglomeration.[22]

-

Allow the sample to cool to room temperature in a desiccator.

-

Weigh the dried sample to the nearest 0.1 g. The required sample mass will depend on the particle size of the salt.

-

-

Sieve Stack Assembly:

-

Select a series of sieves with appropriate mesh sizes to cover the expected particle size range of the salt sample.

-

Clean each sieve thoroughly with a brush to ensure no particles from previous analyses remain.

-

Nest the sieves in order of decreasing aperture size from top to bottom.

-

Place a solid pan at the bottom of the stack to collect the finest particles.

-

-

Sieving Procedure:

-

Transfer the weighed salt sample to the top sieve.

-

Place a lid on the top of the sieve stack.

-

Agitate the stack using a mechanical sieve shaker for a predetermined amount of time (typically 10-15 minutes), or until the endpoint is reached as described above.[22] For manual sieving, use a combination of lateral and vertical motions.[10]

-

-

Data Collection and Analysis:

-

Carefully weigh the amount of salt retained on each sieve and in the bottom pan to the nearest 0.1 g.

-

The sum of the weights retained on all sieves and the pan should be within 0.3% of the initial sample weight. If the difference is greater, the test should be repeated.[19]

-

Calculate the percentage of salt retained on each sieve by dividing the weight on each sieve by the total initial weight and multiplying by 100.

-

Calculate the cumulative percentage of salt passing through each sieve by subtracting the percentage retained on that sieve from the cumulative percentage passing through the previous, larger sieve.

-

Diagram 1: Sieve Analysis Workflow

Caption: Workflow for Particle Size Analysis using Sieve Method.

Laser Diffraction: A High-Resolution Technique

Laser diffraction is a modern, rapid, and highly reproducible method for particle size analysis, capable of measuring a wide range of particle sizes from nanometers to millimeters.[21] The technique is based on the principle that particles scatter light at an angle that is inversely proportional to their size.

Causality Behind Experimental Choices:

-

Standardization: The ISO 13320 standard provides a comprehensive framework for method development, instrument qualification, and data interpretation, ensuring the reliability and comparability of results.[18][23][24]

-

Dispersion Method: For water-soluble materials like salt, a dry dispersion method using a jet of compressed air can be employed. However, for finer salts or to avoid breaking fragile crystals, a wet dispersion method is often preferred. This necessitates the use of a non-aqueous dispersant in which the salt is insoluble.[25] Saturated salt solutions are generally not recommended as they can promote crystallization and affect the accuracy of the measurement.[11]

-

Selection of a Non-Aqueous Dispersant: The chosen dispersant must not dissolve the salt, should have a refractive index different from that of sodium chloride, and should be chemically compatible with the instrument. Isopropyl alcohol, hexane, or silicone oils are commonly used.[26]

-

Sonication: To break up agglomerates and ensure that the primary particle size is being measured, ultrasonic energy (sonication) is often applied to the sample suspension. The duration and power of sonication must be carefully optimized to achieve complete dispersion without causing particle fracture.

Experimental Protocol: Laser Diffraction of Food-Grade Salt (Wet Dispersion)

-

Instrument and Dispersant Preparation:

-

Select a suitable non-aqueous dispersant (e.g., isopropyl alcohol) and ensure it is clean and free of particulate contamination.

-

Determine the refractive index of the dispersant and sodium chloride (approximately 1.544 for NaCl). Input these values into the instrument software.

-

Fill the instrument's dispersion unit with the chosen dispersant and allow it to circulate to remove any air bubbles and achieve thermal equilibrium.

-

-

Sample Preparation:

-

Prepare a stock suspension of the salt in the dispersant. The concentration should be low enough to avoid multiple scattering effects. A small amount of surfactant may be added to improve wetting and prevent agglomeration.

-

Gently mix the suspension to ensure homogeneity.

-

-

Measurement Procedure:

-

With the dispersant circulating, perform a background measurement to account for any scattering from the dispersant itself.

-

Slowly add the salt suspension to the dispersion unit until the recommended obscuration level (the amount of laser light blocked by the particles) is reached. This is typically in the range of 5-20%.[16]

-

Apply sonication for a predetermined time (e.g., 30-60 seconds) to break up any agglomerates. Monitor the particle size distribution in real-time to determine when a stable reading is achieved.

-

Perform the measurement. The instrument will record the scattered light pattern and use the Mie theory of light scattering to calculate the particle size distribution.[27]

-

Repeat the measurement at least three times to ensure reproducibility.

-

-

Data Analysis:

-

The software will generate a particle size distribution curve and provide key statistical parameters, including the D10, D50 (median), and D90 values.

-

Analyze the distribution for modality (unimodal, bimodal, etc.) and span (a measure of the width of the distribution).

-

Diagram 2: Laser Diffraction Workflow (Wet Dispersion)

Caption: Workflow for Laser Diffraction Analysis (Wet Dispersion).

Conclusion: A Foundation for Informed Formulation

The particle size distribution of commercially available food-grade salt is a fundamental property that dictates its performance in a wide array of applications. This guide has provided a framework for understanding the characteristics of common salt types and the detailed methodologies required for their accurate analysis. By employing standardized techniques such as sieve analysis and laser diffraction, researchers, scientists, and drug development professionals can obtain reliable and reproducible data. This, in turn, enables the informed selection of salt grades for specific applications, the optimization of manufacturing processes, and the development of high-quality products with consistent and desirable sensory and physical attributes. The principles and protocols outlined herein serve as a self-validating system, empowering the user to confidently navigate the complexities of particle size analysis and unlock the full potential of this ubiquitous ingredient.

References

- 1. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. researchgate.net [researchgate.net]

- 3. Kosher Salt Diamond Crystal [gfifoods.com]

- 4. files.plytix.com [files.plytix.com]

- 5. cargill.com [cargill.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. copecompany.com [copecompany.com]

- 8. cargill.com [cargill.com]

- 9. webstaurantstore.com [webstaurantstore.com]

- 10. webstaurantstore.com [webstaurantstore.com]

- 11. Back to Basics of Laser Diffraction – Q&A from Masterclass Part 2 | Malvern Panalytical [malvernpanalytical.com]

- 12. Salt, the Only Rock We Eat! (May 2025) | UC Master Food Preserver Program [ucanr.edu]

- 13. mocofoodservices.com.au [mocofoodservices.com.au]

- 14. Effects of salt particle size and sample preparation on results of mixer-efficiency testing - Pork Information Gateway [porkgateway.org]

- 15. salz.ch [salz.ch]

- 16. youtube.com [youtube.com]

- 17. webstaurantstore.com [webstaurantstore.com]

- 18. mortonsalt.com [mortonsalt.com]

- 19. scribd.com [scribd.com]

- 20. One moment, please... [updates.reinste.com]

- 21. researchgate.net [researchgate.net]

- 22. ift.org [ift.org]

- 23. salt particle size: Topics by Science.gov [science.gov]

- 24. mortonsalt.com [mortonsalt.com]

- 25. bettersizeinstruments.com [bettersizeinstruments.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Allergenic Potential of Tartrazine (Yellow #5) in Food Products

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tartrazine (FD&C Yellow No. 5, E102) is a synthetic lemon-yellow azo dye extensively used in food, pharmaceutical, and cosmetic industries.[1][2][3] Despite its widespread use and regulatory approval, concerns regarding its potential to elicit hypersensitivity reactions persist. This technical guide provides a comprehensive analysis of the allergenic potential of tartrazine, delving into its chemical properties, metabolism, the immunological and pseudoallergic mechanisms underlying sensitivity, clinical manifestations, diagnostic methodologies, and regulatory landscape. The content is structured to offer a deep, evidence-based understanding for professionals engaged in research and development.

Introduction: The Scientific Context of Tartrazine

Tartrazine is a water-soluble, anionic azo dye belonging to the pyrazolone family.[1][2][4] Its chemical name is trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate.[1] The stability of tartrazine under various processing conditions and its cost-effectiveness have made it a popular choice for imparting a yellow or green hue to a wide array of products.[1][5] However, its identity as an azo dye has placed it under scrutiny for potential adverse health effects, particularly hypersensitivity reactions.[6][7][8] This guide aims to dissect the available scientific evidence to provide a clear perspective on the allergenic potential of tartrazine.

Physicochemical Properties and Metabolism

Chemical Structure and Properties

-

Molar Mass: 534.36 g·mol⁻¹[1]

-

Solubility: Highly soluble in water (20 g/100 mL) and glycerol (18 g/100 mL), but only negligibly soluble in ethanol.[1][2]

-

Maximum Absorbance (λmax): 425 nm in aqueous solution.[1][4]

Metabolic Pathways

Upon oral ingestion, tartrazine is poorly absorbed from the gastrointestinal tract.[9] The primary metabolic transformation occurs in the gut, where azoreductase enzymes produced by the intestinal microflora cleave the azo bond (-N=N-).[10][11][12] This reductive cleavage results in the formation of aromatic amines, principally sulfanilic acid and aminopyrazolone.[11] These metabolites are then absorbed and subsequently excreted, primarily in the urine.[9] It is hypothesized that these metabolites, rather than the parent tartrazine molecule, may be responsible for some of the observed biological effects.[11]

dot graph TD { rankdir="LR"; node[shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4", arrowhead="vee"];

} Caption: Metabolic pathway of tartrazine in the human gut.

Mechanisms of Tartrazine-Induced Hypersensitivity

The reactions to tartrazine are predominantly non-immunological, often termed "pseudoallergic" or idiosyncratic, as they do not typically involve the production of IgE antibodies.[8][13]

Pseudoallergic Reactions and Mast Cell Degranulation

The prevailing hypothesis for tartrazine sensitivity centers on its ability to induce non-IgE-mediated mast cell and basophil degranulation, leading to the release of histamine and other inflammatory mediators.[14] This mechanism is thought to be responsible for the urticaria (hives) and angioedema observed in susceptible individuals.[6][7][15]

Some in vitro studies have shown that tartrazine can modulate histamine release from mast cells.[14] For instance, one study found that tartrazine inhibited histamine release induced by specific antigens and compound 48/80 in rat peritoneal mast cells.[14] However, it augmented histamine release induced by a calcium ionophore at certain concentrations, suggesting a complex interaction with cellular signaling pathways.[14]

Cross-Reactivity with Aspirin and Other NSAIDs

A notable aspect of tartrazine sensitivity is its reported cross-reactivity with aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) in some individuals.[8][16] This has led to the theory that tartrazine might interfere with the arachidonic acid pathway, similar to NSAIDs, by potentially inhibiting the cyclooxygenase (COX) enzyme. However, research has shown that tartrazine does not inhibit COX activity, suggesting that if a cross-sensitivity exists, it is unlikely to be through this mechanism.[16]

Clinical Manifestations of Tartrazine Sensitivity

The clinical presentation of tartrazine sensitivity can vary, with symptoms typically appearing anywhere from minutes to 14 hours after ingestion.[6]

Dermatological Reactions

The most commonly reported adverse reactions to tartrazine are dermatological.[6][17]

-

Urticaria (Hives): Characterized by itchy, raised welts on the skin.[6][15][17]

-

Angioedema: Swelling of the deeper layers of the skin, often affecting the face, lips, and tongue.[6][7]

-

Contact Dermatitis: An inflammatory skin reaction, though less common.[8]

Respiratory Symptoms

Respiratory manifestations have also been associated with tartrazine intake, particularly in individuals with pre-existing conditions.

-

Asthma Exacerbation: Some studies have suggested a link between tartrazine and the worsening of asthma symptoms.[6][7][15] However, a systematic review of randomized controlled trials concluded that there is insufficient evidence to support the routine exclusion of tartrazine from the diets of asthmatics.[18][19]

-

Rhinitis: Inflammation of the mucous membranes of the nose, leading to a runny or stuffy nose.[6]

Other Reported Reactions

Other, less frequent, and often debated reactions include:

-

Gastrointestinal issues (nausea, vomiting)[6]

-

Headaches and migraines[6]

-

Behavioral changes, such as hyperactivity in children, although this link is controversial and not consistently supported by robust scientific evidence.[6][7]

Prevalence and Susceptible Populations

The prevalence of tartrazine sensitivity in the general population is low. According to the U.S. Food and Drug Administration (FDA), tartrazine causes hives in fewer than 1 in 10,000 people, or less than 0.01%.[6][13] Individuals with aspirin-sensitive asthma and chronic urticaria are considered to be at a higher risk.[6][8]

Diagnostic Methodologies

Diagnosing tartrazine sensitivity can be challenging due to the non-immunological nature of the reactions and the often-delayed onset of symptoms.

Elimination Diet and Oral Provocation Test (OPT)

The gold standard for diagnosing tartrazine sensitivity is a double-blind, placebo-controlled food challenge (DBPCFC).[20] This involves an initial elimination diet to remove all sources of tartrazine, followed by the administration of controlled doses of tartrazine or a placebo in a blinded fashion to observe for the re-emergence of symptoms.[15]

Protocol for a Single-Blind Oral Challenge with Azo Dyes (Adapted from Clinical Practice):

-

Patient Selection: Patients with a history of urticaria exacerbations suspected to be linked to the ingestion of azo dyes.

-

Informed Consent: Obtain written informed consent from all participants.

-

Washout Period: A 7-day washout period for antihistamines and other medications that could interfere with the test.

-

Placebo Administration: On the first day, administer a placebo capsule containing lactose.

-

Verum Administration: If no reaction to the placebo occurs within 24 hours, administer a capsule containing a mixture of azo dyes, including a defined dose of tartrazine (e.g., 50 mg).[21]

-

Observation: Monitor the patient for at least 4 hours in a clinical setting for any adverse reactions. The patient should also self-monitor for delayed reactions over the next 24-48 hours.

-

Positive Result: A positive result is defined by the appearance of characteristic symptoms (e.g., urticaria, angioedema) after the verum challenge that were not present after the placebo.